![molecular formula C20H16Cl2FN3S B2709472 1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-29-1](/img/structure/B2709472.png)
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H16Cl2FN3S and its molecular weight is 420.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and characterization of pyrazole derivatives, including carbothioamide analogs, emphasized the importance of structural analysis through IR, NMR, and mass spectral data. These compounds were synthesized from vanillin chalcones, indicating a broad methodological approach to designing pyrazole derivatives with potential for various applications (Hamada & Abdo, 2015).
Antimicrobial and Antifungal Activities
- Research on novel acyl pyrazolone and its derivatives showcased their potential in antimicrobial and antifungal applications. The structural analysis through FT-IR, NMR, and X-ray diffraction, alongside cytotoxicity studies against A549 cell lines, highlights the diverse biological activities of these compounds (Shaikh et al., 2019).
- Another study synthesized a series of pyrazole-1-carbothioamide analogues and evaluated their antifungal activity. The synthesis involved reactions of thiosemicarbazides with ethyl-2-chloroacetoacetate, indicating the chemical versatility of these compounds for biological applications (Gupta & Gupta, 2016).
Anticonvulsant Activity
- A series of carbothioamide analogues were synthesized and tested for their anticonvulsant activity, demonstrating the chemical's potential in addressing neurological disorders. The study utilized the Antiepileptic Drug Development Programme protocol, showing significant activity in minimal clonic seizure models (Ahsan et al., 2013).
Antipyretic, Antiarrhythmic, and Hypotensive Activities
- Research into N-substituted pyrazoleamines, including carbothioamide derivatives, revealed notable antipyretic, antiarrhythmic, and hypotensive activities in rat models. These findings suggest the compound's potential in developing treatments for various physiological conditions (Bruno et al., 1993).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3S/c21-13-3-8-16(17(22)12-13)19-18-2-1-9-25(18)10-11-26(19)20(27)24-15-6-4-14(23)5-7-15/h1-9,12,19H,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGZWWCHGJMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

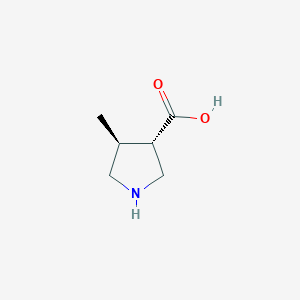
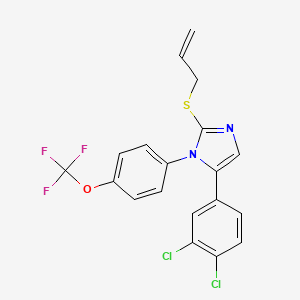
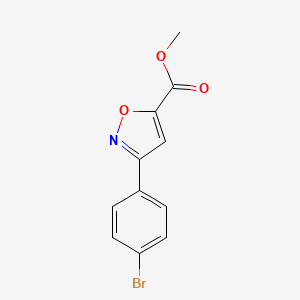
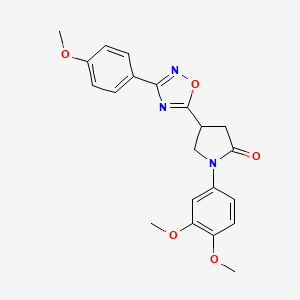

![1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2709400.png)
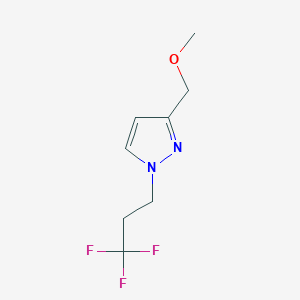
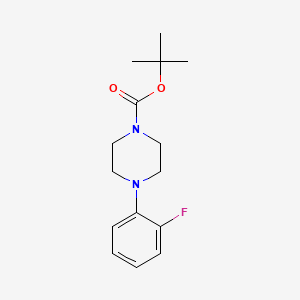
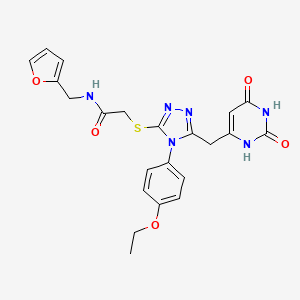
![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)
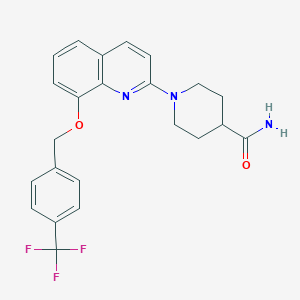
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709410.png)
